molecular formula C23H28O7 B1239740 Erioflorin methacrylate

Erioflorin methacrylate

Cat. No.: B1239740
M. Wt: 416.5 g/mol
InChI Key: DFCLHINCVSRYBX-FVQSLUMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erioflorin methacrylate is a complex organic compound with a unique structure

Scientific Research Applications

Erioflorin methacrylate has several scientific research applications:

    Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is studied for its potential use in the development of new materials and chemical processes.

Preparation Methods

The synthesis of Erioflorin methacrylate involves several steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the tricyclic framework through a series of cyclization reactions. Subsequent steps involve the introduction of the methylidene and enoyloxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of Erioflorin methacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

[(1R,2R,4R,6R,8S,9Z,11R)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C23H28O7/c1-11(2)20(24)27-15-9-18-23(7,30-18)10-17(29-21(25)12(3)4)19-14(6)22(26)28-16(19)8-13(15)5/h8,15-19H,1,3,6,9-10H2,2,4-5,7H3/b13-8-/t15-,16+,17+,18+,19-,23+/m0/s1

InChI Key

DFCLHINCVSRYBX-FVQSLUMHSA-N

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Synonyms

erioflorin methacrylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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